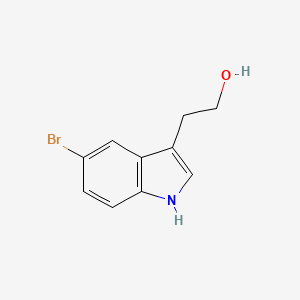
2-Hydroxy-2,2-diphenylacetamide
Overview
Description
2-Hydroxy-2,2-diphenylacetamide, also known as N-hydroxy-2,2-diphenylacetamide or PD041258, is a chemical compound with the molecular formula C14H13NO2 . It is a drug candidate available for discovery .
Synthesis Analysis
The synthesis of 2-Hydroxy-2,2-diphenylacetamide involves the reduction of diaryl α-keto amide such as 2-oxo-N, 2-diphenyl-acetamide (ONDPA) with moderate S-selectivity and conversion .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2,2-diphenylacetamide consists of 14 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . It has a molecular weight of 227.258 Da .Physical And Chemical Properties Analysis
2-Hydroxy-2,2-diphenylacetamide has a density of 1.2±0.1 g/cm3, a boiling point of 434.5±45.0 °C at 760 mmHg, and a flash point of 216.6±28.7 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Pharmacological Applications
Benzilamide derivatives have been extensively studied due to their remarkable medicinal and pharmacological properties . They have been used in the treatment of several diseases, including as antitumor agents, proton pump inhibitors, analgesics, antihelminthics, antibacterials, antihistamines, antivirals, and antihypertensives .
Anticancer Agents
Benzilamide has been studied for its potential as an anticancer agent. For instance, N-hydroxy-2,2-diphenylacetamide has sub-micromolar class IIa HDAC inhibitory activity, which is important in cancer treatment .
Anti-inflammatory and Analgesic Agents
Benzilamide derivatives have been used as analgesic and anti-inflammatory agents . They have been shown to be effective in managing pain and reducing inflammation.
Antimicrobial Agents
Benzilamide derivatives have been found to possess antimicrobial properties . They have been used to treat various bacterial and fungal infections.
Antiparasitic Agents
Benzilamide derivatives have been used as antiparasitic agents . They have been effective in treating parasitic infections.
Chemical Sensors
Benzilamide derivatives have been used in materials chemistry as optical chemical sensors . These sensors have applications in medicine, environmental science, and chemical technology.
Antioxidant Agents
Benzilamide derivatives have been noted as antioxidant agents . They help in neutralizing harmful free radicals in the body.
Antidiabetic Agents
Recent research recommends benzilamide derivatives as potential antidiabetic agents . They have been studied for their potential in managing diabetes.
Safety and Hazards
Future Directions
The future directions of 2-Hydroxy-2,2-diphenylacetamide research could involve further exploration of its potential therapeutic applications. For instance, it has been suggested that the combined administration of 2-Hydroxy-2,2-diphenylacetamide and TMZ may be therapeutically exploited for the management of GBM .
properties
IUPAC Name |
2-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQXYFLFNBBIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197147 | |
| Record name | Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2,2-diphenylacetamide | |
CAS RN |
4746-87-6 | |
| Record name | 2-Hydroxy-2,2-diphenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2,2-diphenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzilamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2,2-diphenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-2,2-DIPHENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP6A7L0FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for benzilamide and its derivatives?
A1: Benzilamide derivatives exhibit anticholinergic activity. While the exact mechanism is not detailed in these papers, anticholinergics typically act by competitively antagonizing acetylcholine at muscarinic receptors. [] This antagonism blocks the effects of acetylcholine, a neurotransmitter involved in various bodily functions, including smooth muscle contraction and glandular secretions. []
Q2: How does the structure of benzilamide derivatives influence their anticholinergic activity?
A2: Research suggests that structural modifications to the benzilamide scaffold affect both the potency and selectivity of its anticholinergic activity. For instance, quaternary ammonium derivatives like benzomethamine (N-diethylaminoethyl-N'-methyl-benzilamide methobromide) show pronounced anticholinergic effects. [] In contrast, its tertiary amine analogue exhibits significant central nervous system toxicity at similar doses, highlighting the importance of the quaternary ammonium group for peripheral selectivity. [] Additionally, studies comparing N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides to analogous 4-hydroxyquinolin-2-ones revealed similar structure-activity relationships, suggesting bioisosterism between these two nuclei. []
Q3: How is benzomethamine (a benzilamide derivative) metabolized and excreted from the body?
A3: Studies show that benzomethamine is metabolized primarily in the liver of rats, mice, and dogs. [] Excretion occurs rapidly, mainly through the biliary route (50-70%), with a smaller portion eliminated in urine. [] Interestingly, the tertiary amine analogue of benzomethamine exhibits slower and less complete excretion, suggesting a potential for accumulation and toxicity. []
Q4: Are there any known issues with the bioavailability of quaternary ammonium compounds like benzomethamine?
A4: Yes, research indicates that despite the metabolic stability of benzomethamine, its oral bioavailability is limited due to poor absorption and rapid excretion. [] This emphasizes the importance of high intrinsic activity for orally active quaternary ammonium anticholinergic agents. [] Further research into drug delivery and formulation strategies could potentially address this limitation.
Q5: What are the potential applications of benzilamide derivatives beyond their anticholinergic properties?
A5: While the provided research focuses primarily on the anticholinergic activity of benzilamide derivatives, their structural similarity to other pharmacologically active compounds suggests potential applications in other therapeutic areas. For instance, the bioisosterism observed between N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides and 4-hydroxyquinolin-2-ones [] opens avenues for exploring their analgesic properties, as 4-hydroxyquinolin-2-ones are known for such activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)








